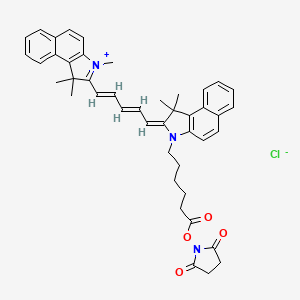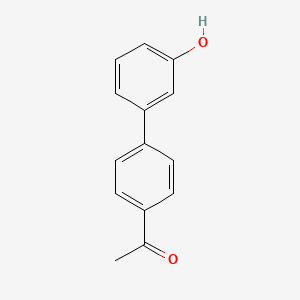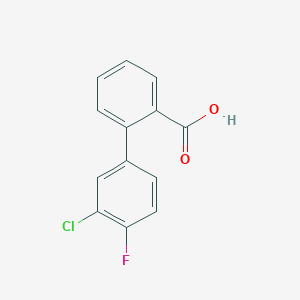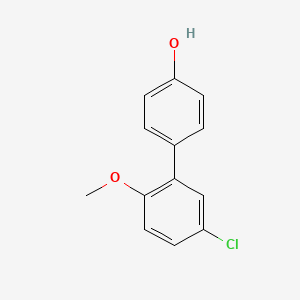
4-(3-Chloro-4-methoxyphenyl)phenol, 95%
描述
4-(3-Chloro-4-methoxyphenyl)phenol, 95% (4-CMPP) is a phenolic compound that has been used in a variety of scientific research applications. It is a common ingredient in many laboratory experiments, and has been studied for its biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Chloro-4-methoxyphenyl)phenol, 95% involves the reaction of 3-chloro-4-methoxyphenol with phenol in the presence of a catalyst.
Starting Materials
3-chloro-4-methoxyphenol, phenol, catalyst
Reaction
Mix 3-chloro-4-methoxyphenol and phenol in a 1:1 molar ratio in a reaction vessel., Add a catalyst such as copper(II) chloride or palladium(II) acetate to the reaction mixture., Heat the reaction mixture to a temperature of 100-150°C and stir for several hours., Cool the reaction mixture and filter the resulting solid product., Wash the solid product with a suitable solvent such as ethanol or acetone to remove any impurities., Dry the product under vacuum to obtain 4-(3-Chloro-4-methoxyphenyl)phenol, 95%.
作用机制
4-(3-Chloro-4-methoxyphenyl)phenol, 95% has been shown to act as an inhibitor of CYP2C19 and ADA enzymes. In the case of CYP2C19, 4-(3-Chloro-4-methoxyphenyl)phenol, 95% binds to the active site of the enzyme and prevents its activity. In the case of ADA, 4-(3-Chloro-4-methoxyphenyl)phenol, 95% binds to the active site of the enzyme and prevents the conversion of adenosine to inosine.
生化和生理效应
The inhibition of CYP2C19 and ADA enzymes by 4-(3-Chloro-4-methoxyphenyl)phenol, 95% has been studied for its potential effects on drug metabolism and adenosine metabolism, respectively. In the case of CYP2C19, the inhibition of this enzyme can lead to an increase in the levels of certain drugs in the body, which can result in an increase in the therapeutic effects of these drugs. In the case of ADA, the inhibition of this enzyme can lead to an increase in the levels of adenosine in the body, which can result in increased energy production and improved neurological function.
实验室实验的优点和局限性
4-(3-Chloro-4-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level (95%). Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. 4-(3-Chloro-4-methoxyphenyl)phenol, 95% is not soluble in water, so it must be dissolved in an organic solvent in order to be used in experiments. Additionally, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.
未来方向
The potential future directions for 4-(3-Chloro-4-methoxyphenyl)phenol, 95% are numerous. Further research could be conducted to explore its potential therapeutic applications, such as its ability to inhibit CYP2C19 and ADA enzymes. Additionally, further research could be conducted to explore its potential use as a tool to study drug metabolism and adenosine metabolism. Additionally, further research could be conducted to explore its potential use as an inhibitor of other enzymes, such as CYP3A4 and CYP2D6. Finally, further research could be conducted to explore its potential use in other laboratory experiments, such as its ability to act as a stabilizing agent for other compounds.
科学研究应用
4-(3-Chloro-4-methoxyphenyl)phenol, 95% has been studied for its ability to act as an inhibitor of cytochrome P450 2C19 (CYP2C19) enzymes. CYP2C19 enzymes are responsible for the metabolism of many drugs and other compounds, and the inhibition of these enzymes can be used to study the effects of drug metabolism. Additionally, 4-(3-Chloro-4-methoxyphenyl)phenol, 95% has been studied for its potential to act as an inhibitor of the enzyme adenosine deaminase (ADA). ADA is involved in the metabolism of adenosine, and its inhibition has been studied as a potential therapeutic target for the treatment of certain diseases.
属性
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRMBTVMSZCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680730 | |
| Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxyphenyl)phenol | |
CAS RN |
1181344-89-7 | |
| Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)












